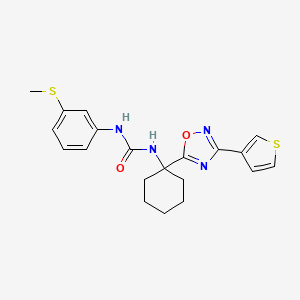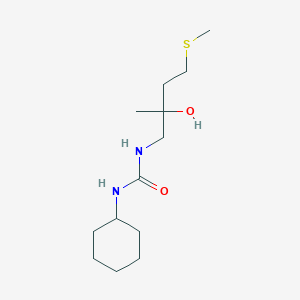
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methyl group, and a methylthio group
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Research has explored its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can be compared to other similar compounds, such as:
1-Cyclohexyl-3-(2-hydroxy-2-methylbutyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-hydroxy-4-(methylthio)butyl)urea: Differs in the position of the hydroxy group, potentially altering its chemical properties and applications.
The presence of the methylthio group in this compound makes it unique, providing distinct reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h11,17H,3-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPVSIZGJFSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
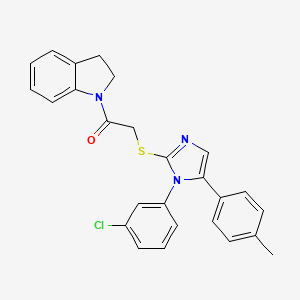
![3-Chloropyrazolo[1,5-a]pyridine](/img/structure/B2650987.png)
![2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2650989.png)
![5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2650990.png)
![4-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B2650993.png)
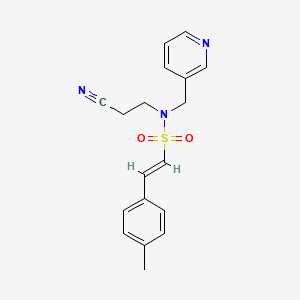
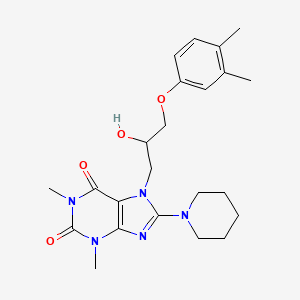
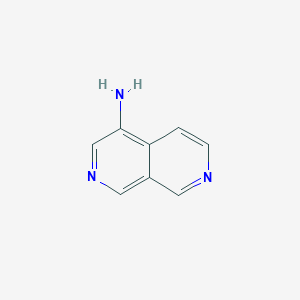
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
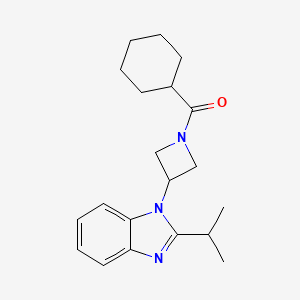
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)
